molecular formula C10H6F2N2O3 B2906124 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807977-38-3

5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one

Cat. No.: B2906124
CAS No.: 1807977-38-3
M. Wt: 240.166
InChI Key: CLWDQLHPTDNDMY-UHFFFAOYSA-N
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Description

5-Amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is a chemical compound characterized by its unique structure, which includes an oxazolone ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one typically involves the reaction of 2,6-difluorobenzoyl chloride with amino alcohols under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The oxazolone ring can be reduced to form a corresponding amine.

  • Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The oxazolone ring can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group enhances the compound's stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

  • 5-Amino-2-(2,6-difluorophenyl)isoindoline-1,3-dione: Similar structure but different functional groups.

  • 2,6-Difluoroanilino (oxo)acetic acid: Similar difluorophenyl group but different core structure.

Uniqueness: 5-Amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one stands out due to its unique oxazolone ring, which provides distinct chemical properties compared to other compounds with similar difluorophenyl groups.

Biological Activity

5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one, with CAS number 1807977-38-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available research, including data tables and relevant case studies.

The molecular formula of this compound is C10H6F2N2O3C_{10}H_6F_2N_2O_3, with a molecular weight of 240.16 g/mol. Its structure includes an oxazole ring and a difluorophenyl carbonyl group, which may contribute to its biological properties.

PropertyValue
CAS Number1807977-38-3
Molecular FormulaC10H6F2N2O3
Molecular Weight240.16 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group and the oxazole ring suggests potential interactions with protein targets involved in cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including compounds structurally related to this compound. Results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Anticancer Potential

In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, compounds containing the oxazole moiety have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms by which this compound exerts anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of oxazole derivatives.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Findings : Significant inhibition zones were observed for several derivatives at concentrations as low as 50 μg/mL.
  • Evaluation of Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
    • Findings : IC50 values indicated that certain derivatives had potent cytotoxic effects at micromolar concentrations.

Properties

IUPAC Name

5-amino-2-(2,6-difluorobenzoyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-5-2-1-3-6(12)9(5)10(16)14-8(15)4-7(13)17-14/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWDQLHPTDNDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=O)C=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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